molecular formula C6H6BrN5 B1377727 6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine CAS No. 1384430-35-6

6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine

Cat. No. B1377727
M. Wt: 228.05 g/mol
InChI Key: LBMOONNIZAIUOP-UHFFFAOYSA-N
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Description

6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1384430-35-6 . It has a molecular weight of 228.05 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of compounds similar to 6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine has been achieved through various methods. For instance, the palladium-catalyzed Suzuki cross-coupling reaction of arylboronic acids and 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines has been used to afford 6-substituted and 6,8-disubstituted 3,4-dihydropyrrolo[1,2-a]pyrazines .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine is 1S/C6H6BrN5/c7-4-3-12-2-1-9-6(12)5(10-4)11-8/h1-3H,8H2,(H,10,11) .


Physical And Chemical Properties Analysis

6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine is a powder at room temperature . It has a molecular weight of 228.05 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the versatility of imidazo[1,2-a]pyrazine derivatives in the synthesis of diverse heterocyclic compounds. These compounds serve as key intermediates in the development of novel chemical entities with potential biological activities. The Groebke–Blackburn–Bienaymé multicomponent reaction, for instance, has been employed for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting their importance in drug discovery processes (Baenziger, Durantie, & Mathes, 2017).

Antimicrobial Applications

Some studies have focused on the antimicrobial properties of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds have been synthesized through green chemistry approaches and evaluated for their efficacy against various microbial strains. Their promising antimicrobial activity underscores the potential of imidazo[1,2-a]pyrazine derivatives in addressing antibiotic resistance issues (Jyothi & Madhavi, 2019).

Anticancer Research

The exploration of imidazo[1,2-a]pyrazine derivatives in cancer research has yielded compounds with significant antiproliferative effects against various cancer cell lines. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives have been synthesized and demonstrated cytotoxicity and antimicrobial activities, suggesting their potential as anticancer agents (Hassaneen et al., 2019).

properties

IUPAC Name

(6-bromoimidazo[1,2-a]pyrazin-8-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5/c7-4-3-12-2-1-9-6(12)5(10-4)11-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMOONNIZAIUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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